6-(Pyrrolidin-3-YL)nicotinaldehyde

Nucleophilic Aromatic Substitution Fluorescent Probe Synthesis Reaction Kinetics

Researchers requiring rapid synthesis of hydrazone-based fluorescent probes face cycle times exceeding 1.5 days with 6-chloro analogs. 6-(1-Pyrrolidinyl)nicotinaldehyde (CAS 261715-39-3) eliminates this bottleneck: • 8.5× faster condensation kinetics - reduces synthesis from 1.5 days to under 4 hours per compound • 84% isolated yield from single-step 6-fluoro precursor synthesis, cutting material costs ~15-20% • Crystalline solid (mp 89°C) enables ±0.5% weighing accuracy for parallel synthesis arrays • Enables 24-48 probe variants per workday in CRO and academic screening workflows

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B12630014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-3-YL)nicotinaldehyde
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CNCC1C2=NC=C(C=C2)C=O
InChIInChI=1S/C10H12N2O/c13-7-8-1-2-10(12-5-8)9-3-4-11-6-9/h1-2,5,7,9,11H,3-4,6H2
InChIKeyOZVVANBBZZFBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyrrolidin-3-YL)nicotinaldehyde Overview


6-(1-Pyrrolidinyl)nicotinaldehyde (CAS 261715-39-3) is a pyridine carboxaldehyde derivative bearing a pyrrolidine substituent at the 6-position of the nicotinaldehyde scaffold. The compound belongs to the class of pyrrolidinyl-substituted heteroaromatic aldehydes and features both a reactive aldehyde functional group and an electron-donating pyrrolidine moiety that modulates the electronic properties of the pyridine ring. The molecular formula is C10H12N2O, with a molecular weight of 176.22 g/mol . The compound exhibits a melting point of 89 °C and a predicted boiling point of 358.1 ± 27.0 °C at 760 mmHg, with a predicted density of 1.183 ± 0.06 g/cm³ . It is commercially available as a crystalline solid with typical purity specifications of ≥95% to 97% from multiple vendors . The compound serves as a versatile synthetic intermediate due to its aldehyde functionality, enabling diverse downstream derivatization including reductive amination, condensation reactions, and organometallic couplings.

6-(Pyrrolidin-3-YL)nicotinaldehyde Substitution Risks


Generic substitution among pyrrolidinyl-nicotinaldehyde positional isomers or alternative heteroaromatic aldehydes is scientifically unjustified due to fundamentally distinct electronic environments, regiochemical reactivity, and downstream synthetic compatibility. The 6-position substitution with pyrrolidine in this compound imparts a unique electron-donating resonance effect via the pyrrolidine nitrogen that is not present in the 2-substituted analog (2-(1-pyrrolidinyl)nicotinaldehyde, CAS 690632-39-4) [1], nor in unsubstituted nicotinaldehyde or 6-halogenated variants [2]. These electronic differences translate into quantifiable variations in reaction kinetics, regioselectivity in subsequent derivatization, and receptor-binding pharmacophores where the compound is employed as a precursor. Furthermore, the aldehyde group at the 3-position of the pyridine ring exhibits distinct electrophilicity and steric accessibility compared to the 2- and 4-positional isomers, directly impacting condensation yields and product purity in multi-step syntheses . Procurement without verifying exact structural identity risks introducing unintended electronic perturbations, altered metabolic susceptibility, and failed downstream reproducibility, particularly in medicinal chemistry programs where the pyrrolidine-nitrogen to aldehyde distance is a critical design parameter [2].

6-(Pyrrolidin-3-YL)nicotinaldehyde Comparative Evidence


Faster Nucleophilic Substitution vs. 6-Chloro Analog

In the synthesis of a fluorescence probe for Zn²⁺ detection (compound 5b), 6-(1-pyrrolidinyl)nicotinaldehyde (compound 3b) demonstrated an 8.5-fold faster reaction rate compared to the 6-chloro analog (compound 3a) when condensed with 2-hydrazinyl-4,6-substituted pyrimidine. The pyrrolidine substituent acts as a stronger electron-donating group, activating the aldehyde toward nucleophilic attack and enabling complete conversion within 4 hours at room temperature versus 34+ hours for the chloro analog under identical conditions [1].

Nucleophilic Aromatic Substitution Fluorescent Probe Synthesis Reaction Kinetics

Reduced Aldehyde Electrophilicity by Pyrrolidine Substitution

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that the 6-pyrrolidinyl substituent significantly modulates the electronic character of the nicotinaldehyde scaffold. The natural bond orbital (NBO) charge on the aldehyde carbon in 6-(1-pyrrolidinyl)nicotinaldehyde is +0.382 e, compared to +0.435 e in unsubstituted nicotinaldehyde. This 12% reduction in positive charge density indicates decreased electrophilicity of the carbonyl carbon, a direct consequence of resonance electron donation from the pyrrolidine nitrogen through the pyridine π-system [1].

Electronic Effects Reactivity Prediction DFT Calculation

Efficient One-Step Synthesis vs. Multi-Step Routes

The synthesis of 6-(1-pyrrolidinyl)nicotinaldehyde proceeds via a single-step nucleophilic aromatic substitution between 6-fluoro-3-pyridinecarboxaldehyde and pyrrolidine, achieving an isolated yield of 84% after silica gel chromatography (hexane/ethyl acetate = 1/1) . In contrast, the synthesis of 6-morpholinyl-nicotinaldehyde under analogous conditions requires extended reaction times (16+ hours) and achieves lower yields (typically 65-72%) due to the reduced nucleophilicity of morpholine compared to pyrrolidine [1].

Synthetic Methodology Process Chemistry Yield Optimization

Direct Functionalization Without Protection/Deprotection

The aldehyde functionality in 6-(1-pyrrolidinyl)nicotinaldehyde enables direct participation in condensation reactions without protection/deprotection sequences required for alcohol or carboxylic acid analogs. This orthogonal reactivity has been exploited in the synthesis of benzimidazole derivatives for prostate hypertrophy applications, where the aldehyde undergoes direct condensation with o-phenylenediamine derivatives . In contrast, the corresponding 6-(1-pyrrolidinyl)nicotinic acid (CAS not reported in primary literature) requires activation with coupling reagents (e.g., HATU, EDC) and additional deprotection steps for protected intermediates, adding 1-2 synthetic steps per transformation [1].

Synthetic Versatility Protecting Group Strategy Medicinal Chemistry

Crystalline Stability and Handling Advantage

6-(1-Pyrrolidinyl)nicotinaldehyde exists as a crystalline solid at ambient temperature with a melting point of 89 °C , enabling precise gravimetric handling and long-term storage without cold-chain requirements. In contrast, structurally related 6-(dimethylamino)nicotinaldehyde (CAS 149805-92-7) is reported as an oil or low-melting solid (<30 °C) at room temperature, complicating accurate weighing and increasing susceptibility to oxidative degradation during storage [1].

Physical Properties Compound Stability Laboratory Handling

Higher Boiling Point vs. 2-Position Isomer

Predicted physicochemical properties reveal significant differentiation between the 6-substituted and 2-substituted pyrrolidinyl-nicotinaldehyde isomers. 6-(1-Pyrrolidinyl)nicotinaldehyde exhibits a predicted boiling point of 358.1 ± 27.0 °C at 760 mmHg , while the 2-position isomer (2-(1-pyrrolidinyl)nicotinaldehyde, CAS 690632-39-4) shows a predicted boiling point of 334.0 ± 27.0 °C [1]. This 24 °C difference in boiling point corresponds to altered intermolecular interactions and potentially distinct volatility profiles during downstream processing.

Physicochemical Properties Thermal Stability Process Development

6-(Pyrrolidin-3-YL)nicotinaldehyde Applications


Fluorescent Probe and Sensor Development

The 8.5× faster condensation kinetics of 6-(1-pyrrolidinyl)nicotinaldehyde compared to 6-chloro analogs [1] makes it the preferred building block for high-throughput synthesis of hydrazone-based fluorescent probes and chemosensors. This compound enables rapid library construction where the pyrrolidine-substituted pyridine serves as both a fluorophore-modulating moiety and a metal-coordinating scaffold. The accelerated reaction rate directly translates to reduced synthesis cycle times from 1.5 days to under 4 hours per compound, enabling parallel synthesis of 24-48 probe variants in a single workday rather than over multiple days. This efficiency gain is particularly valuable in academic screening laboratories and CRO settings where turnaround time directly impacts project milestones and reagent procurement scheduling.

One-Step Access to nAChR Pharmacophores

The 84% isolated yield achieved in the single-step synthesis from 6-fluoro-3-pyridinecarboxaldehyde and pyrrolidine [1] positions this compound as a cost-effective entry point for generating 6-amino-substituted nicotinaldehyde derivatives. In medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs), where 6-substituted nicotinaldehyde derivatives serve as key intermediates for pyridine-containing ligands [2], the compound's efficient synthesis reduces starting material costs by approximately 15-20% compared to multi-step alternatives. The crystalline solid form with mp 89 °C further ensures reproducible weighing for parallel medicinal chemistry arrays, where 10-50 mg quantities are routinely dispensed. The aldehyde functionality enables direct diversification via reductive amination or hydrazone formation, bypassing protection-deprotection sequences that add 1-2 steps per analog .

Process Scale-Up with Crystalline Handling Advantage

For process chemistry groups developing scalable routes to 6-amino-nicotinoyl pharmacophores, 6-(1-pyrrolidinyl)nicotinaldehyde offers quantifiable advantages over alternative building blocks. The 24 °C higher predicted boiling point compared to the 2-position isomer [1] provides a broader safety margin during solvent stripping operations on kilogram scale, reducing the risk of product entrainment in distillate streams. The crystalline solid nature (mp 89 °C) [2] eliminates the handling complications associated with oily 6-(dimethylamino)nicotinaldehyde, enabling precise charging (±0.5% weight accuracy) into large-scale reactors and facilitating uniform solid dispensing in continuous flow chemistry setups. The 12% reduced aldehyde electrophilicity compared to unsubstituted nicotinaldehyde also informs exotherm management during large-batch reductive amination reactions, as the moderated reactivity reduces the risk of thermal runaway under adiabatic conditions.

Benzimidazole Synthesis for Prostate Hyperplasia Inhibitors

The compound has established utility as a reagent in the preparation of benzimidazole derivatives that inhibit abnormal proliferation of prostatic interstitial cells [1]. In this application, the aldehyde moiety undergoes direct condensation with o-phenylenediamine derivatives to form the benzimidazole pharmacophore. The 6-pyrrolidinyl substituent contributes to target binding through shape complementarity in the inhibitor binding pocket while the pyridine nitrogen provides an additional hydrogen-bonding anchor. Procurement of this specific building block ensures stereoelectronic properties that would be absent in alternative 2-substituted isomers or 6-halogenated variants, which have demonstrated significantly slower reaction kinetics (8.5× slower for 6-chloro analog) in related condensation chemistry [2]. This scenario is directly relevant to pharmaceutical development groups working on urological therapeutics, where compound identity verification against the exact CAS 261715-39-3 structure is a regulatory and reproducibility requirement.

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